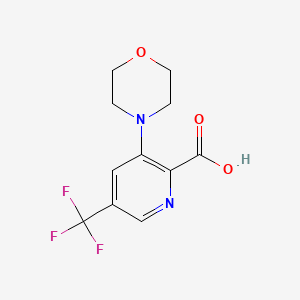

3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid

Overview

Description

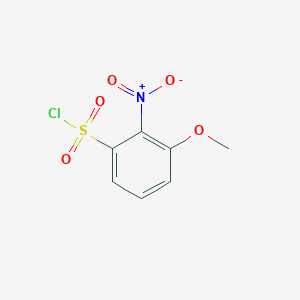

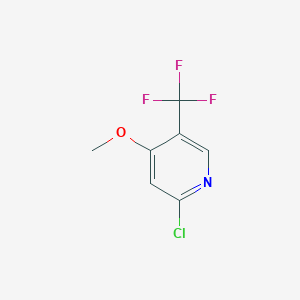

“3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C11H11F3N2O3 and a molecular weight of 276.21 . It is a substituted pyridine with diverse functional groups, which are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of “3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid” consists of a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

The chemical reactions involving “3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid” involve the introduction of various bio-relevant functional groups to pyridine . This includes the selective introduction of multiple functional groups via a ring cleavage methodology reaction .Scientific Research Applications

Application in Pharmaceutical and Nutritional Supplements

3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid, a derivative of pyridine-2-carboxylic acid (also known as picolinic acid), is used as an intermediate in the production of pharmaceuticals and nutritional supplements. The enzymatic oxidation of 3-hydroxyanthranilic acid is a biosynthesis route for producing this acid, offering a non-toxic approach for its production and recovery (Datta & Kumar, 2014).

Synthesis of Polyazaheterocycles

The compound is involved in the synthesis of polyazaheterocycles, which include isoquinoline and indolo[2,3-c]pyridine structural fragments. This is achieved through the treatment of certain aminopyrazoles and maleimides with tris(morpholino)methane, leading to the formation of N-azolyl formamidines, which are further converted to these polycondensed heterocycles (Bogza et al., 1997).

Crystal Structure Analysis

A study on the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, reveals a water-bridged hydrogen-bonding network. This knowledge is crucial for understanding the molecular interactions and stability of these types of compounds, which can be applied to the design of new molecules and materials (Ye & Tanski, 2020).

Optically Resolved Perfluorocarboxylic Acids

The compound has been used in the synthesis of optically resolved perfluorocarboxylic acids, which are important in pharmaceutical research for the development of new drug candidates. This involves the separation of enantiomers of perfluorocarboxylic acids, including derivatives with a morpholino-group, through preparative silica gel HPLC and subsequent hydrolysis (Hayashi et al., 1991).

Decarboxylative Coupling in Chemical Synthesis

The compound is also relevant in decarboxylative coupling reactions catalyzed by Rh(III), particularly in the synthesis of substituted pyridines. Such reactions are significant in the field of organic synthesis, contributing to the development of complex molecules for various applications (Neely & Rovis, 2014).

Antimicrobial Activities

Research has also been conducted on the antimicrobial activities of pyridine-2-carboxylic acid derivatives, suggesting potential applications in developing new antimicrobial agents. These derivatives have been found to be active against various Gram-positive and Gram-negative bacteria, as well as yeast strains, indicating their potential in addressing antibiotic resistance issues (Tamer et al., 2018).

properties

IUPAC Name |

3-morpholin-4-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c12-11(13,14)7-5-8(9(10(17)18)15-6-7)16-1-3-19-4-2-16/h5-6H,1-4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQNCSCEJUDRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)

![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)

![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)

![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)